molecular formula C21H32N2O4 B3939398 1-cyclohexyl-4-(4-ethylbenzyl)piperazine oxalate

1-cyclohexyl-4-(4-ethylbenzyl)piperazine oxalate

Cat. No. B3939398
M. Wt: 376.5 g/mol
InChI Key: GLHPGIBUQRPJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-4-(4-ethylbenzyl)piperazine oxalate is a compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 1-cyclohexyl-4-(4-ethylbenzyl)piperazine oxalate is not fully understood. However, it is thought to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. These actions are believed to contribute to the compound's anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been shown to reduce the levels of the stress hormone cortisol. These effects are believed to contribute to the compound's anxiolytic, antidepressant, and antipsychotic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-cyclohexyl-4-(4-ethylbenzyl)piperazine oxalate for lab experiments is its relatively low toxicity. It has also been found to be relatively stable and easy to handle. However, one of the main limitations of the compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on 1-cyclohexyl-4-(4-ethylbenzyl)piperazine oxalate. One area of interest is its potential use in the treatment of anxiety disorders, depression, and schizophrenia. Further studies could help to elucidate the compound's exact mechanism of action and its potential therapeutic applications. Additionally, research could focus on developing more efficient synthesis methods for the compound and improving its solubility in aqueous solutions.

Scientific Research Applications

1-cyclohexyl-4-(4-ethylbenzyl)piperazine oxalate has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic properties, making it a promising candidate for the treatment of conditions such as anxiety disorders, depression, and schizophrenia.

properties

IUPAC Name

1-cyclohexyl-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2.C2H2O4/c1-2-17-8-10-18(11-9-17)16-20-12-14-21(15-13-20)19-6-4-3-5-7-19;3-1(4)2(5)6/h8-11,19H,2-7,12-16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHPGIBUQRPJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C3CCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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